molecular formula C16H12ClN3O4 B2436673 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate CAS No. 849522-77-6

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate

Cat. No. B2436673
CAS RN: 849522-77-6
M. Wt: 345.74
InChI Key: YBQKIDIRWKORAL-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate, also known as KMUP-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Environmental Presence and Stability

Benzophenones and benzotriazoles, closely related to the compound , are utilized extensively as ultraviolet (UV) light filters in various products and as corrosion inhibitors in numerous applications. Their environmental occurrence, particularly in sediment and sewage sludge, has been documented, revealing the persistence and potential ecological impact of such compounds. The determination of these substances, including benzotriazole derivatives, in environmental samples highlights their widespread use and stability outside controlled conditions, underscoring the need for monitoring and evaluating their environmental fate (Zhang et al., 2011).

Antimicrobial Properties

The antimicrobial efficacy of compounds containing the 5-chloro-2-methoxybenzoate moiety has been explored, with certain derivatives demonstrating significant activity against various bacterial and fungal strains. This suggests a potential avenue for the development of new antimicrobial agents, leveraging the structural features of such compounds for therapeutic purposes (Kumar et al., 2013).

Synthesis and Chemical Transformations

The synthesis and chemical behavior of benzotriazin-3-yl derivatives, including those with specific substituents like 5-chloro-2-methoxybenzoate, have been studied to understand their reactivity and potential applications in various fields, including materials science and pharmaceuticals. These studies provide insights into the methods for preparing such compounds and their subsequent transformations, which are crucial for their practical applications (Boulton et al., 1988).

UV Absorption and Stability

The compound's derivatives have been assessed for their UV-absorption capabilities, indicating their potential as UV stabilizers or absorbers in various materials. This application is particularly relevant for protecting materials from UV-induced degradation, highlighting the importance of such compounds in extending the lifespan of materials exposed to sunlight (Xiao-bo, 2006).

Ecotoxicological Impact

The environmental persistence of benzotriazole derivatives necessitates an understanding of their ecotoxicological impacts. Studies on the toxicity of such compounds to aquatic species reveal the potential risks associated with their release into the environment. This body of research underscores the importance of assessing the ecological safety of chemicals used in commercial products and industrial processes (Pillard et al., 2001).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-23-14-7-6-10(17)8-12(14)16(22)24-9-20-15(21)11-4-2-3-5-13(11)18-19-20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQKIDIRWKORAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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